molecular formula C10H14BrNOS B5570165 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol

Cat. No.: B5570165
M. Wt: 276.20 g/mol
InChI Key: WYZWPNLPDGMNKX-UHFFFAOYSA-N
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Description

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol is a chemical compound with the molecular formula C10H14BrNOS and a molecular weight of 276.19326 g/mol . This compound is characterized by the presence of a bromothiophene group attached to a piperidin-4-ol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The bromothiophene group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. The piperidin-4-ol moiety may interact with biological receptors, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12/h5,7,9,13H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZWPNLPDGMNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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